4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile
Description
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylphenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-7-11(8-10(2)12(9)13)15-6-4-3-5-14/h7-8H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADRMWLHPNTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
This method involves the direct coupling of 4-bromo-3,5-dimethylphenol with 4-bromobutanenitrile under basic conditions. The phenol oxygen acts as a nucleophile, displacing the bromide from the haloalkylnitrile. Key steps include:
Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | Dimethylformamide (DMF) or dimethylacetamide |
| Base | Cs₂CO₃ or K₂CO₃ |
| Temperature | 80–120°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (optimized) |
Example Protocol :
A mixture of 4-bromo-3,5-dimethylphenol (10 mmol), 4-bromobutanenitrile (12 mmol), and Cs₂CO₃ (15 mmol) in DMF (20 mL) is heated at 100°C for 18 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).
Challenges and Optimization
-
Side Reactions : Competing elimination or over-alkylation can occur with excess base or prolonged heating.
-
Solvent Impact : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Switching to acetonitrile reduces side products but lowers yield by ~15%.
Multi-Step Synthesis from 3-Methylphenol
Stepwise Functionalization (Patent CN109053443A)
This patented route constructs the target compound through sequential transformations:
Step 1: Esterification
3-Methylphenol reacts with acetic anhydride to form 3-methylphenyl acetate .
Step 2: Chlorination
The ester undergoes chlorination with sulfonic acid chloride (e.g., SOCl₂) to produce 3-chloromethylphenyl acetate .
Step 3: Hydrolysis and Bromination
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Hydrolysis : The chlorinated intermediate is treated with methenamine (hexamethylenetetramine) to yield 3-hydroxybenzaldehyde .
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Bromination : Electrophilic aromatic substitution introduces bromine at the para position using Br₂ in CH₂Cl₂ at 0°C.
Step 4: Condensation with Nitrile Precursor
The brominated aldehyde reacts with 4-fluorobenzonitrile in dimethylacetamide (DMAc) with K₂CO₃ to form the final product.
Critical Analysis
-
Advantages : High purity, scalable for industrial production.
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Drawbacks : Lengthy synthesis, cost-intensive intermediates.
Mitsunobu Reaction for Ether Formation
Protocol and Parameters
The Mitsunobu reaction couples 4-bromo-3,5-dimethylphenol with 4-hydroxybutanenitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Reaction Setup
| Component | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Reagents | DEAD, PPh₃ |
| Temperature | 0°C → room temperature |
| Yield | 50–65% |
Example :
4-Bromo-3,5-dimethylphenol (1 eq), 4-hydroxybutanenitrile (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF are stirred at 0°C for 1 hour, then warmed to 25°C for 12 hours. The product is isolated via flash chromatography.
Limitations
-
Cost : DEAD and PPh₃ are expensive for large-scale synthesis.
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Byproducts : Triphenylphosphine oxide requires extensive washing.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75% | 95–98% | High | Moderate |
| Multi-Step Synthesis | 40–50% | ≥99% | Medium | Low |
| Mitsunobu Reaction | 50–65% | 90–95% | Low | High |
Key Insights :
-
Nucleophilic substitution balances yield and scalability, making it preferred for pilot-scale production.
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Multi-step synthesis achieves superior purity but is less feasible for rapid manufacturing.
Advanced Purification Techniques
Chromatography vs. Recrystallization
Solvent Systems for Optimization
| Solvent Combination | Purity Improvement | Yield Impact |
|---|---|---|
| Hexane/Ethyl Acetate | +3–5% | Neutral |
| Toluene/Isopropanol | +5–7% | -10% |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitrile group can be reduced to an amine.
Oxidation: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Products include azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids or aldehydes.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other chemical transformations. The compound's structure allows it to participate in reactions that enhance the complexity of target molecules.
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylphenol with butanenitrile under basic conditions. Common reagents include potassium carbonate as a base to facilitate nucleophilic substitution reactions. The process often requires heating to achieve complete conversion of starting materials into the desired product.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures may exhibit significant antimicrobial and anticancer activities. The presence of halogen atoms like bromine can enhance binding affinity to biological targets, potentially improving therapeutic efficacy. Preliminary studies suggest that this compound could interact effectively with enzymes or receptors involved in disease pathways.
Case Studies on Biological Interactions
Several studies have explored the pharmacological properties of related compounds, demonstrating their potential in treating various conditions:
- Anticancer Activity: Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Effects: Investigations into similar phenoxy compounds reveal their effectiveness against a range of bacterial strains, suggesting potential use as new antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be beneficial:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(4-Bromo-3-chlorophenoxy)butanenitrile | Similar phenoxy group but with chlorine | Different reactivity profile due to chlorine's properties |
| 5-(4-Bromo-3,5-dimethylphenoxy)pentanenitrile | Contains two methyl groups on the phenoxy ring | Enhanced lipophilicity affecting biological activity |
| 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile | Two fluorine atoms on a different position | Potentially altered reactivity due to substitution |
| 4-(5-Bromo-2-fluorophenoxy)butanenitrile | Different halogen placement on the phenoxy group | Variability in biological activity profiles |
This table illustrates how variations in halogen placement and functional groups can influence both chemical behavior and biological activity.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include 4-(methylthio)butanenitrile and 4-Bromo-3,5-dimethoxybenzoic acid , which share key functional groups or substitution patterns.
Research Findings and Gaps
- Key Observations: Nitriles with sulfur or oxygen substituents (e.g., 3MTP-CN, 4MTB-CN) exhibit bioactivity in Brassica oleracea , but brominated analogs like the target compound lack direct studies.
- Research Gaps: No direct data on the synthesis, toxicity, or biological efficacy of this compound. Limited commercial availability compared to analogs like 4-(methylthio)butanenitrile .
Biological Activity
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
- IUPAC Name : this compound
- Molecular Formula : C13H14BrN
- Molecular Weight : 276.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Recent studies suggest that it may act as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, particularly non-small cell lung cancer (NSCLC). The compound has demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cell lines.
Anticancer Activity
Research has shown that derivatives of related compounds exhibit significant anticancer properties. For instance, a study found that certain 4-bromo derivatives inhibited NSCLC cell lines with FGFR1 amplification, leading to reduced cell viability and induced apoptosis through the inhibition of key signaling pathways such as ERK and PLCγ1 .
Table 1: IC50 Values for Related Compounds against NSCLC Cell Lines
| Compound | NCI-H520 | NCI-H1581 | NCI-H226 | NCI-H460 | NCI-H1703 |
|---|---|---|---|---|---|
| C9 | 1.36 µM | 1.25 µM | 2.31 µM | 2.14 µM | 1.85 µM |
Synthesis and Structure
The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by a butanenitrile group. The structural characterization has revealed hydrogen bonding interactions that contribute to its stability and biological activity .
Study on FGFR1 Inhibition
A pivotal study focused on the design and synthesis of various bromo derivatives aimed at FGFR1 inhibition. The compound C9 was highlighted for its promising activity against multiple NSCLC lines, demonstrating a mechanism involving cell cycle arrest at the G2 phase and apoptosis induction .
Molecular Docking Studies
Molecular docking studies have indicated that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction. This binding affinity correlates with its biological efficacy in inhibiting cancer cell proliferation .
Q & A
Q. Methodological Example :
| Synthetic Route | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| SNAr (One-step) | DMF, K₂CO₃, 100°C | 65–72% | Competing dehalogenation |
| Suzuki-Miyaura | Pd(PPh₃)₄, THF, 80°C | 58–63% | Boronic acid purity critical |
Which analytical techniques are most effective for confirming structural integrity?
Basic Research Question
Use a multi-technique approach:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, nitrile signal at δ 120–122 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 281.02 (calc. 281.03) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, Br content (±0.3% deviation).
Advanced Tip : Cross-reference spectral data with NIST Chemistry WebBook for reproducibility .
How can researchers optimize reaction parameters for scalability?
Advanced Research Question
- Design of Experiments (DOE) : Apply factorial design to assess solvent/catalyst interactions. For example, a 2³ DOE evaluating DMF vs. THF, K₂CO₃ vs. Cs₂CO₃, and 80°C vs. 100°C .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile group stability during reflux .
- Workflow : Pilot-scale reactions (10–50 g) under inert atmosphere to minimize oxidation.
What strategies resolve discrepancies in reported spectral data or physical properties?
Advanced Research Question
- Purity Assessment : Obtain Certificates of Analysis (COA) for starting materials to rule out impurities affecting NMR/MS .
- Comparative Analysis : Contrast experimental data with published analogs (e.g., 4-(2-fluorophenyl)butanenitrile’s electronic effects ).
- Database Cross-Check : Validate melting points (mp) and boiling points (bp) against CAS Common Chemistry or Reaxys .
How do bromo and methyl substituents influence reactivity in cross-coupling?
Advanced Research Question
- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for SNAr but deactivates it for electrophilic substitution. Methyl groups enhance steric hindrance, reducing coupling efficiency in bulky catalysts .
- Hammett Parameters : σₚ values (Br: +0.23, CH₃: -0.17) predict regioselectivity in nitrile-functionalized intermediates .
What computational methods predict biological activity of this nitrile?
Advanced Research Question
- Molecular Docking : Simulate interactions with plant defense enzymes (e.g., myrosinase for nitrile hydrolysis ).
- QSAR Modeling : Use descriptors like logP (experimental: ~2.1) and polar surface area (PSA: ~40 Ų) to predict bioavailability .
How to design derivatives for structure-activity relationships (SAR)?
Advanced Research Question
- Bioisosteric Replacement : Substitute Br with Cl or CF₃ to modulate lipophilicity .
- Functionalization : Introduce hydroxyl or boronate groups at the butanenitrile chain for click chemistry applications .
What handling/storage practices prevent degradation?
Basic Research Question
- Storage : Keep at 0–4°C under argon; avoid moisture to prevent nitrile hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
